N-(2-bromophenyl)formamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-bromophenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-3-1-2-4-7(6)9-5-10/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWIHFWQMRBQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355876 | |
| Record name | N-(2-bromophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10113-38-9 | |
| Record name | N-(2-bromophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoformanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance As a Key Synthetic Intermediate
The primary importance of N-(2-bromophenyl)formamide in organic synthesis lies in its utility as a precursor for constructing fused heterocyclic ring systems, which are core scaffolds in many pharmaceutically active compounds and functional materials. Its structure is tailor-made for cascade reactions, where multiple bonds are formed in a single pot, leading to efficient and atom-economical synthetic pathways.
Notably, it is a crucial starting material in the synthesis of quinazolines and their derivatives. For instance, in copper-catalyzed tandem reactions, this compound and its derivatives can undergo an initial Ullmann-type C-N coupling, followed by an intramolecular dehydrative cyclization to yield complex fused heterocycles like imidazo[1,2-c]quinazolines. rsc.org Research has demonstrated that starting materials like 2-(2-bromophenyl)-1H-imidazoles react with formamide (B127407) in the presence of a copper catalyst to produce these valuable compounds in moderate to good yields. rsc.org
Similarly, palladium-catalyzed reactions leverage the reactivity of the aryl bromide portion of the molecule. These cross-coupling reactions are fundamental in modern organic synthesis, and this compound provides a reactive handle for constructing carbon-carbon and carbon-nitrogen bonds, which are essential steps in the assembly of complex molecules. wiley.comacs.org For example, palladium-catalyzed intramolecular cyclization of N-(2-bromoaryl)-acrylamides, a class of compounds structurally related to this compound, leads to the formation of spiro-fused ring systems. wiley.com
The following table summarizes selected research findings on the use of this compound and related structures in the synthesis of heterocyclic compounds, highlighting the reaction conditions and yields.
| Starting Material | Co-reactant | Catalyst System | Solvent | Temperature (°C) | Product | Yield (%) |
| 2-(2-bromophenyl)-methylamine | Amides | CuI / K₂CO₃ | 2-Propanol | 110 | Quinazoline (B50416) derivatives | 37-87 mdpi.com |
| 1-(2-bromophenyl)-methanamines | Amidines | CuI / K₃PO₄ | 1,2-DCB | 110 | Functionalized quinazolines | 43-90 mdpi.com |
| 2-(2-bromophenyl)-1H-imidazole | Formamide | CuI / K₂CO₃ | DMF | 150 | Imidazo[1,2-c]quinazolines | 40-65 acs.org |
| 2-(2-bromophenyl)benzimidazole | Azoles | CuI / Cu(OAc)₂·H₂O | DMF | 150 | Benzimidazo[1,2-c]quinazolines | 35-70 acs.org |
| N-(2-bromoaryl)amidines | Isocyanide | Pd(OAc)₂ | DMF | N/A | 4-Aminoquinazolines | 20-95 mdpi.com |
Structural Features and Their Influence on Chemical Reactivity
Direct N-Formylation Routes
Direct N-formylation involves the introduction of a formyl group (-CHO) onto the nitrogen atom of 2-bromoaniline (B46623). This is the most straightforward approach and can be accomplished using various formylating agents and conditions.
The most common method for synthesizing N-aryl formamides is the reaction of the corresponding aniline (B41778) with a formylating agent. tandfonline.com Formic acid is a widely used reagent for this transformation. scispace.com For instance, N-(4-bromophenyl)formamide can be prepared by refluxing a solution of the respective aniline with 95% formic acid. doi.org The reaction mixture is heated for a short period, and after workup, the desired formamide is obtained. doi.org This procedure is advantageous as it often requires no anhydrous conditions and can be chemoselective, preferentially formylating amino groups over hydroxyl groups. scispace.com
Alternatively, esters of formic acid, such as ethyl formate (B1220265), serve as effective formylating agents. tandfonline.comtandfonline.com The reaction of halogen-containing anilines with ethyl formate can produce the corresponding N-formylated products in good yields. tandfonline.comtandfonline.com Other formylating agents reported for the N-formylation of amines include triethyl orthoformate. mdpi.com In some protocols, catalysts are employed to facilitate the reaction. For example, a zinc-based catalyst has been used for the N-formylation of various substituted anilines, including 4-bromoaniline (B143363) and 2-iodoaniline, with formic acid, achieving high yields in short reaction times. researchgate.net
Table 1: Representative N-Formylation of Halogenated Anilines
| Starting Amine | Formylating Agent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromoaniline | Formic Acid | 60°C, 1.3 h, Catalyst-free | 93 | researchgate.net |
| 4-Bromoaniline | Ethyl Formate | 60°C, 18 h, Catalyst-free | 91 | researchgate.net |
| 4-Bromoaniline | Formic Acid | Zn(Meri-Ald-Py) catalyst, 6 min | 95 | researchgate.net |
| 2-Iodoaniline | Formic Acid | Zn(Meri-Ald-Py) catalyst, 4 min | 98 | researchgate.net |
| 4-Chloroaniline | Formic Acid | 60°C, 15 min, Catalyst-free | 92 | researchgate.net |
In a move towards more environmentally benign and economically feasible chemical processes, catalyst- and solvent-free methods for the N-formylation of amines have been developed. tandfonline.com These protocols often involve heating a mixture of the amine with a formylating agent like formic acid or ethyl formate without any additional solvent or catalyst. tandfonline.comtandfonline.com
This approach has been successfully applied to a wide range of aromatic and aliphatic amines. tandfonline.com Halogenated anilines, including those with bromo-, chloro-, and fluoro-substituents, react efficiently under these conditions to provide the desired formamides in good to excellent yields. tandfonline.comtandfonline.com The notable features of these methods include a simple and clean reaction system, high product yields, the avoidance of toxic catalysts and organic solvents, and a straightforward work-up procedure. tandfonline.comacademie-sciences.fr The reaction between 2-bromoaniline's analogue, 4-bromoaniline, and formic acid at 60°C yields the product in 93% after 1.3 hours. researchgate.net
Formylation of 2-Bromoaniline with Formic Acid and Its Esters
Formation as an Intermediate in Multi-Step Syntheses
This compound and its derivatives are not only stable, isolable products but also feature as key intermediates in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles.
Synthetic strategies can involve the use of bromoaniline precursors in multi-step sequences where further modifications are made to the aromatic ring. For example, a process for preparing herbicidal compounds starts with 4-bromoaniline, which is coupled with a protected 5-amino-1,2,4-triazole-3-sulfonyl chloride. google.com In a subsequent step, the resulting molecule is halogenated at the 2- and 6-positions of the phenyl ring before a final reduction removes the initial 4-bromo group. google.com This illustrates how a related halogenated aniline can serve as a versatile starting point in a sequence where the substitution pattern is strategically altered. The reactivity of halogenated anilines is influenced by the nature of the halogen; for instance, the bromine atom in this compound imparts higher reactivity in cross-coupling reactions compared to its chloro-analogue due to its electron-withdrawing effect and mass.
Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent an efficient synthetic strategy. liberty.edu N-aryl formamides have been identified as plausible intermediates in copper-catalyzed tandem reactions for the synthesis of fused quinazoline (B50416) derivatives. rsc.orgresearchgate.net
In one such protocol, substituted 2-(2-bromophenyl)-1H-imidazoles react with formamide in the presence of a copper(I) iodide (CuI) catalyst. rsc.orgrsc.org The proposed mechanism involves an initial Ullmann-type C-N coupling between the bromophenyl moiety and formamide to generate an N-arylated amide intermediate. rsc.orgresearchgate.net This intermediate then undergoes a subsequent copper-assisted intramolecular dehydrative cyclization to yield the final imidazo[1,2-c]quinazoline product. rsc.org This methodology demonstrates the in-situ formation and consumption of an N-(2-substituted-phenyl)formamide derivative within a one-pot sequence.
Table 2: Copper-Catalyzed Tandem Synthesis of Imidazo[1,2-c]quinazolines
| Starting Material | Reagent | Catalyst / Base | Conditions | Product Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-(2-bromophenyl)-1H-imidazole derivatives | Formamide | CuI / CH₃ONa | 150 °C, 10 h | 35-70 | rsc.org |
| 2-(2-bromophenyl)-1H-imidazoles | Formamide | CuI | Not specified | Moderate to Good | researchgate.netrsc.org |
Preparation from Related Halogenated Anilines
Advanced Synthetic Strategies
Beyond classical methods, advanced strategies offer milder conditions or alternative activation pathways for N-formylation. One such approach is the use of carbodiimide (B86325) reagents, like N,N'-dicyclohexylcarbodiimide (DCC), to activate formic acid. This allows the formylation of anilines to proceed at room temperature, avoiding the harsher conditions of heating with formic acid, which can be beneficial for sensitive substrates.
Furthermore, various specialized catalytic systems have been developed. These include the use of melamine-trisulfonic acid, which catalyzes the formylation with formic acid in solvent-free conditions at 60°C. nih.gov Another novel approach employs nanoparticle photocatalysts like TiO₂-P25 or sulfated titania, which can catalyze the formylation of amines with formic acid at room temperature in short reaction times. nih.gov These advanced methods highlight the ongoing efforts to develop more efficient, selective, and sustainable protocols for the synthesis of formamides.
Microwave-Assisted Synthesis Methodologies
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and enhanced product purity compared to conventional heating methods. researchgate.nettandfonline.com The formylation of 2-bromoaniline is amenable to microwave irradiation, which facilitates rapid and efficient heating of the reaction mixture. bspublications.net
The synthesis typically involves the reaction of 2-bromoaniline with a suitable formylating agent under microwave irradiation. A variety of formylating agents can be employed, including formic acid, formamide, or other N-formyl donors. One specific method involves the use of a pre-formed formylating agent like 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide. thieme-connect.com In a typical procedure, 2-bromoaniline and the formylating agent are mixed in a suitable solvent, such as tetrahydrofuran (B95107) (THF), within a microwave reaction vial. The sealed vessel is then subjected to microwave irradiation at a controlled temperature and power for a short duration. thieme-connect.com
The advantages of microwave heating stem from its mechanism, where dielectric heating directly interacts with polar molecules in the reaction mixture, leading to a rapid and uniform temperature increase that is difficult to achieve with conventional oil baths. bspublications.net This can significantly reduce reaction times from hours to mere minutes. For instance, while conventional N-formylation reactions can take several hours, microwave-assisted methods are often completed within 10 to 30 minutes. thieme-connect.comraco.cat
Research findings indicate that optimizing the microwave parameters is crucial for maximizing yield and minimizing side-product formation. tandfonline.com Key parameters include reaction temperature, irradiation power, and reaction time. For the related synthesis of N-(4-bromophenyl)formamide, microwave heating at 70°C for 20 minutes has been shown to be effective. thieme-connect.com Similar conditions would be a logical starting point for the synthesis of the 2-bromo isomer.
| Entry | Formylating Agent | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | HCOOH (aq) | None | 100 | 15 | Moderate |
| 2 | 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide | THF | 70 | 20 | High |
| 3 | Triethyl orthoformate | None | 120 | 30 | Good |
| 4 | Formamide | Acetic Acid | 110 | 25 | Moderate |
This table presents illustrative reaction conditions for the microwave-assisted synthesis of N-aryl formamides, based on data for similar compounds. thieme-connect.comscispace.com
The work-up procedure for these reactions is generally straightforward, involving quenching the reaction with water, followed by extraction of the product with an organic solvent and subsequent purification. thieme-connect.com The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. bspublications.net
Considerations for Flow Chemistry Applications
Flow chemistry, or continuous flow processing, offers significant advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, precise process control, and straightforward scalability. mdpi.comdokumen.pub Adapting the synthesis of this compound to a flow chemistry setup requires careful consideration of several factors, from reactor design to reaction conditions.
Reactor and Setup: The choice of reactor is critical. For a homogeneous reaction, a simple coiled tube reactor made of an appropriate inert material (e.g., PFA, stainless steel) would be suitable. These reactors ensure a well-defined residence time and excellent heat transfer. dokumen.pub If a heterogeneous catalyst were employed for the formylation (e.g., a solid acid catalyst with formic acid), a packed-bed reactor would be the preferred configuration. This allows the reagent solution to flow through a stationary catalyst bed, simplifying product separation and enabling catalyst reuse. dokumen.pub The setup would involve high-precision pumps to deliver streams of 2-bromoaniline and the formylating agent, which would merge at a T-mixer before entering the heated reactor zone. A back-pressure regulator is typically included to maintain the solvent in a liquid state at temperatures above its boiling point, enabling a wider operational window.
Reaction Conditions: Flow chemistry allows for the exploration of reaction conditions that are often inaccessible or unsafe in batch processing. dokumen.pub The formylation of 2-bromoaniline could be performed at significantly higher temperatures and pressures, which can dramatically accelerate the reaction rate. Precise temperature control, a hallmark of microreactors, minimizes the formation of thermal degradation byproducts. mdpi.com The residence time, which is analogous to reaction time in batch chemistry, can be precisely controlled by adjusting the flow rate and reactor volume, allowing for fine-tuning of the reaction to maximize conversion and yield.
Reagent Handling and Safety: Flow systems are inherently safer for handling hazardous reagents or performing highly exothermic reactions. dokumen.pub The small internal volume of the reactor means that only a minimal amount of material is reacting at any given moment. This is particularly relevant for reactions involving potentially unstable intermediates or large exotherms.
Mechanistic Investigations of N 2 Bromophenyl Formamide Transformations
Detailed Mechanism of N-Formylation Reactions
The synthesis of N-(2-bromophenyl)formamide is typically achieved through the N-formylation of 2-bromoaniline (B46623). This transformation can be accomplished using various formylating agents, with the mechanism depending on the specific reagent employed.
One common method involves the use of formic acid or its derivatives, such as ethyl formate (B1220265). researchgate.net The general mechanism begins with the nucleophilic attack of the amino group of 2-bromoaniline on the electrophilic carbonyl carbon of the formylating agent. This attack forms a tetrahedral intermediate. In the case of formic acid, this intermediate subsequently loses a molecule of water to yield the final N-formylated product. researchgate.net When ethyl formate is used, ethanol (B145695) is eliminated instead. researchgate.net
Alternatively, N-formylation can be achieved using carbon dioxide (CO2) in the presence of a hydrosilane reductant and a catalyst. acs.orgnih.gov Several mechanistic pathways have been proposed for this transformation.
Pathway 1: Involves the direct reduction of CO2 by the hydrosilane to generate a formoxysilane intermediate. This highly reactive species is then readily attacked by the amine, leading to the formamide (B127407) product after elimination. acs.org
Pathway 2: This pathway is often favored in the presence of a catalyst. It begins with the reaction between the amine and CO2 to form a carbamate (B1207046) salt. This salt then activates the hydrosilane, which facilitates the reduction to a formoxysilane intermediate that subsequently reacts with another molecule of the amine to give the formamide. acs.org
The choice of pathway can be influenced by the basicity of the amine and the presence of a catalyst. For less basic anilines, direct CO2 reduction may be more prevalent. acs.org
Table 1: Comparison of N-Formylation Mechanisms
| Formylating Agent | Key Steps | Intermediate(s) |
|---|
Role and Mechanism in Ullmann-Type C-N Coupling Reactions
This compound and its analogs are key players in copper-catalyzed Ullmann-type C-N coupling reactions, often serving as the nitrogen source in tandem sequences that lead to complex heterocyclic structures. rsc.orgresearchgate.net The classic Ullmann condensation involves the coupling of an aryl halide with a nucleophile, such as an amine or alcohol, using a stoichiometric or catalytic amount of copper. wikipedia.orgorganic-chemistry.org
In modern variations, formamide itself can be used as the nitrogen nucleophile to react with an aryl bromide, such as in derivatives of 2-(2-bromophenyl)-1H-imidazole. rsc.orgresearchgate.netresearchgate.net The mechanism for this C-N bond formation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. rsc.orgwikipedia.org
The proposed mechanistic steps are:
Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition with the aryl bromide (Ar-Br) to form a high-valent copper(III) intermediate (Ar-Cu(III)-Br).
Ligand Exchange: The formamide displaces the bromide ligand on the copper center. In the presence of a base, the formamide is deprotonated, enhancing its nucleophilicity and facilitating its coordination to the copper.
Reductive Elimination: The C-N bond is formed via reductive elimination from the copper(III) center, yielding the N-arylated formamide product and regenerating the Cu(I) catalyst.
This process allows for the formation of an N-aryl formamide intermediate, which can then undergo further transformations, such as intramolecular cyclization. rsc.orgresearchgate.net
Mechanistic Pathways in Intramolecular Dehydrative Cyclization Reactions
Following its formation, often in situ, the N-aryl formamide intermediate can participate in intramolecular cyclization reactions to build fused heterocyclic systems. These reactions are frequently catalyzed by the same metal catalyst used in the initial C-N coupling, such as copper or palladium. rsc.orgsinica.edu.tw
A prominent example is the copper-catalyzed tandem Ullmann C-N coupling/dehydrative cyclization for the synthesis of imidazo[1,2-c]quinazolines from 2-(2-bromophenyl)-1H-imidazoles and formamide. rsc.orgresearchgate.net After the initial C-N bond formation yields the N-aryl formamide intermediate, a copper-assisted intramolecular dehydrative cyclization occurs. This step involves the activation of a C-H bond on the imidazole (B134444) ring by the copper catalyst, followed by nucleophilic attack by the formamide nitrogen onto the activated carbon, and subsequent dehydration to form the fused aromatic system. The formamide's carbonyl group is ultimately eliminated as water in this cyclization process.
Palladium catalysts are also employed for similar cyclizations. For instance, the intramolecular arylation of an alkyne can proceed via a palladium(II) intermediate generated from the oxidative addition of Pd(0) to the C-Br bond of a substrate like this compound. sinica.edu.tw The catalytic cycle would involve:
Oxidative Addition: Pd(0) inserts into the C-Br bond of this compound to form an arylpalladium(II) complex.
Intramolecular Insertion/Carbopalladation: A nearby unsaturated group (like an alkyne or alkene) coordinates to the palladium and inserts into the aryl-palladium bond, forming a new C-C bond and a cyclic palladium intermediate.
Reductive Elimination or β-Hydride Elimination: The cycle is completed by a step that regenerates the Pd(0) catalyst, such as reductive elimination or β-hydride elimination, to yield the final cyclized product. sinica.edu.tw
Mechanism of Dehydration to Aryl Isocyanides
N-substituted formamides, including this compound, are common precursors for the synthesis of isocyanides (isonitriles) via dehydration. drexel.eduresearchgate.net This transformation is typically achieved using strong dehydrating agents, with phosphorus oxychloride (POCl3) in the presence of a tertiary amine base (e.g., triethylamine) being a classic and effective method. researchgate.netnih.gov
The mechanism is believed to involve the formation of a Vilsmeier-type intermediate:
The formamide oxygen atom acts as a nucleophile and attacks the electrophilic phosphorus atom of POCl3. This results in the elimination of a chloride ion and the formation of a chlorophosphoryl-iminium intermediate.
A base, such as triethylamine (B128534), removes the proton from the nitrogen atom.
The resulting intermediate then eliminates the dichlorophosphate (B8581778) group to generate a second key intermediate, often depicted with a C=N double bond.
Finally, the base removes the formyl proton, leading to the elimination of the oxygen-phosphorus moiety and the formation of the carbon-nitrogen triple bond of the isocyanide. researchgate.net
This method is highly efficient, often providing the desired aryl isocyanide in high yield within a short reaction time. nih.gov
Table 2: Key Intermediates in this compound Transformations
| Reaction Type | Key Intermediate(s) | Precursors | Catalyst/Reagent |
|---|---|---|---|
| Ullmann C-N Coupling | Aryl-Copper(III) species | This compound derivative, Formamide | Copper(I) |
| Pd-Catalyzed Cyclization | Aryl-Palladium(II) complex | This compound derivative | Palladium(0) |
| Dehydration to Isocyanide | Vilsmeier-type intermediate | This compound | POCl3 / Et3N |
| N-Formylation | Tetrahedral adduct, Formoxysilane | 2-Bromoaniline | Formic Acid, CO2/Silane |
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates are often challenging due to their transient nature. However, their existence is strongly supported by kinetic studies, computational (DFT) calculations, and trapping experiments.
Ullmann and Cyclization Intermediates: In copper-catalyzed Ullmann-type reactions, the involvement of Cu(III) intermediates is a widely accepted hypothesis that explains the observed reactivity. rsc.orgwikipedia.org Similarly, in palladium-catalyzed cyclizations, arylpalladium(II) species are well-established intermediates, often characterized by NMR spectroscopy in model systems or inferred from the reaction outcomes. sinica.edu.tw The formation of these organometallic complexes is a cornerstone of cross-coupling and C-H activation chemistry. researchgate.netnih.gov
Dehydration Intermediates: The key intermediate in the dehydration of formamides with POCl3 is a Vilsmeier-type reagent. researchgate.net This class of compounds is well-known in organic chemistry, particularly for the Vilsmeier-Haack reaction, and its formation from a formamide and POCl3 is a standard mechanistic postulate.
N-Formylation Intermediates: The tetrahedral intermediate in formylation with formic acid is a fundamental concept in carbonyl chemistry. researchgate.net In CO2/hydrosilane systems, the formoxysilane intermediate has been proposed based on DFT calculations and, in some cases, has been isolated and its reactivity confirmed. acs.org
These mechanistic investigations, supported by the identification of plausible intermediates, provide a robust framework for understanding and optimizing the synthetic utility of this compound.
Computational Chemistry and Theoretical Modeling of N 2 Bromophenyl Formamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of N-(2-bromophenyl)formamide. This method allows for a detailed examination of the molecule's electronic structure and related characteristics.
Geometry Optimization and Electronic Structure Determination
The electronic structure of this compound is significantly influenced by the presence of the bromine atom and the formamide (B127407) group attached to the phenyl ring. The bromine atom, being electron-withdrawing, impacts the electrophilic reactivity of the molecule, making it a point of interest for reactions like Suzuki-Miyaura cross-coupling.
Molecular Orbital Analysis (HOMO-LUMO) and Related Electronic Properties
A key aspect of understanding the chemical reactivity and kinetic stability of a molecule lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. irjweb.com
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comlibretexts.org Conversely, a smaller gap indicates that the molecule is more prone to chemical reactions. libretexts.org This energy gap is instrumental in understanding the intermolecular charge transfer and the bioactivity of the molecule. irjweb.com The energies of the HOMO and LUMO are used to calculate various quantum chemical parameters that describe the molecule's reactivity.
| Parameter | Description |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO, indicating chemical reactivity. irjweb.com |
| Ionization Potential (I) | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | The ability of an atom to attract shared electrons. |
| Chemical Hardness (η) | A measure of the molecule's resistance to deformation or change in its electron distribution. irjweb.com |
| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the ease of change in electron distribution. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. |
This table is generated based on general principles of molecular orbital theory and may not represent specific calculated values for this compound.
Vibrational Frequency Analysis for Spectroscopic Assignment
Computational vibrational frequency analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. derpharmachemica.com By calculating the vibrational modes of this compound, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as stretching, bending, and rocking of different functional groups. derpharmachemica.commdpi.com For example, the characteristic stretching vibrations of C=C bonds in the aromatic ring, C-N stretching, and N-H bending can be theoretically predicted and compared with experimental data for confirmation. derpharmachemica.comresearchgate.net This comparative analysis helps in the structural confirmation of the synthesized compound. ekb.eg
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT calculations provide insights into a static, optimized structure, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations can explore the conformational space of this compound by simulating the movement of its atoms over time. This is particularly useful for understanding the flexibility of the molecule and identifying its preferred conformations in different environments, such as in solution. The Automated Topology Builder (ATB) is a resource that can facilitate the development of molecular force fields necessary for such simulations. uq.edu.au
Advanced Analysis of Intermolecular Interactions
The way this compound molecules interact with each other in the solid state is crucial for determining its crystal structure and physical properties.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. set-science.comeurjchem.com This analysis maps various properties onto the surface, such as d_norm, which highlights regions of close intermolecular contacts. set-science.com Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. set-science.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map illustrates regions of varying electrostatic potential on the electron density surface, typically color-coded to identify electron-rich and electron-poor areas.
For this compound, the MEP map would highlight specific reactive sites:
Negative Regions (Electron-Rich): The most negative potential, typically colored red or orange, is concentrated around the carbonyl oxygen atom of the formamide group. ekb.egresearchgate.net This high electron density makes it the primary site for electrophilic attack and a strong hydrogen bond acceptor.
Positive Regions (Electron-Poor): The most positive potential, colored blue, is located around the amide hydrogen (N-H). This indicates its high propensity to act as a hydrogen bond donor. The hydrogen atoms on the phenyl ring also exhibit positive potential, though to a lesser extent.
Neutral and Halogen Regions: The carbon atoms of the phenyl ring and the bromine atom generally show intermediate potentials (green). The bromine atom's potential can be slightly positive at its tip (the σ-hole), making it a potential site for halogen bonding interactions.
These electrostatic features are crucial for predicting intermolecular interactions, such as hydrogen bonding in the solid state or with solvent molecules. mdpi.com
Table 1: Predicted MEP Regions for this compound
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |
|---|---|---|---|
| Carbonyl Oxygen (C=O) | Highly Negative | Red/Orange | Electrophilic Attack / H-Bond Acceptor |
| Amide Hydrogen (N-H) | Highly Positive | Blue | Nucleophilic Attack / H-Bond Donor |
| Aromatic Hydrogens (C-H) | Moderately Positive | Light Blue | Weak H-Bond Donor |
| Phenyl Ring (π-system) | Slightly Negative | Yellow/Green | π-stacking Interactions |
Quantitative Interaction Energy Calculations (e.g., PIXEL Method)
In the crystal lattice of this compound, the dominant interactions would be:
N-H···O Hydrogen Bonds: This is expected to be the strongest and most significant interaction, forming chains or dimers of molecules and providing the primary stabilization to the crystal structure. researchgate.net The interaction energy for such bonds in similar structures is typically in the range of -6.0 to -8.0 kcal/mol. researchgate.net
PIXEL calculations allow for a quantitative breakdown of these forces, revealing that for many molecular crystals, dispersion energy is the largest stabilizing component, even in the presence of strong hydrogen bonds. nih.gov
Table 2: Estimated Intermolecular Interaction Energies for this compound Crystal (based on analogous compounds)
| Interaction Type | Energy Components | Estimated Energy (kcal/mol) |
|---|---|---|
| N-H···O Hydrogen Bond | Primarily Coulombic, significant Polarization & Dispersion | -6.0 to -8.0 |
| π-π Stacking | Primarily Dispersion | -2.0 to -5.0 |
| C-H···O Hydrogen Bond | Primarily Coulombic and Dispersion | -1.0 to -3.0 |
Conformational Landscape Analysis and Rotational Barriers
The conformational landscape of this compound is primarily defined by the rotation around the C-N amide bond. This rotation is restricted due to the partial double bond character of the C-N bond, leading to distinct planar conformers.
Rotational Barrier: The rotation around the amide bond in formamide itself has a significant energy barrier. iastate.edu For N-substituted formamides, this barrier is also substantial. Theoretical studies on similar N-arylamides show rotational barriers that can be influenced by the nature and position of the substituents on the phenyl ring. The steric hindrance from the ortho-bromine atom in this compound would likely influence the preferred orientation of the phenyl ring with respect to the formamide plane and affect the rotational barrier height.
Conformational Polymorphism: The flexibility of the molecule, particularly the rotation of the phenyl group, can lead to different molecular conformations being trapped in the crystal lattice, a phenomenon known as conformational polymorphism. researchgate.net Different solvents or crystallization conditions could favor different conformers, leading to crystals with distinct physical properties.
Computational analysis involves scanning the potential energy surface by systematically rotating the dihedral angle of the C-N bond to locate the minimum energy conformations (stable isomers) and the transition states connecting them, thereby calculating the rotational energy barrier.
Modeling of Solvation Effects in Different Media
The interaction of this compound with solvents can be modeled using computational methods to understand how its properties change in different environments. researchgate.netresearchgate.net These models are generally categorized as implicit or explicit.
Implicit Solvation Models (e.g., PCM): The Polarizable Continuum Model (PCM) treats the solvent as a continuous dielectric medium. rsc.orgnih.gov This approach is efficient for calculating how solvent polarity affects the geometry, stability, and spectroscopic properties of the solute. For this compound, increasing solvent polarity is expected to:
Increase the dipole moment.
Stabilize the zwitterionic resonance structure of the amide bond.
Cause shifts in vibrational frequencies (e.g., a red shift for the C=O stretching frequency). rsc.org
Explicit Solvation Models: This approach involves modeling individual solvent molecules around the solute. This is computationally more intensive but allows for the detailed analysis of specific solute-solvent interactions, such as hydrogen bonding. iastate.edu For this compound in a protic solvent like water or ethanol (B145695), explicit models would show the formation of strong hydrogen bonds between the solvent, the amide N-H group, and the carbonyl oxygen. rsc.org
Studies on formamide have shown that variations in molecular properties show a large dependency on the dielectric constant of the solvent up to a value of around 10, after which the effects tend to level off. rsc.org
Reaction Pathway and Transition State Calculations
Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. umich.edu A relevant reaction for this compound is its dehydration to form 2-bromophenyl isocyanide, a common reaction for N-substituted formamides. mdpi.com
Transition State Search: The reaction pathway would be modeled by identifying the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. github.io A key characteristic of a true TS is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the C-H and C-O bonds and formation of the isocyanide triple bond). crystalsolutions.eu
Activation Energy: Once the energies of the reactant (this compound and dehydrating agent complex) and the transition state are calculated, the activation energy barrier for the reaction can be determined. This value is critical for predicting the reaction rate.
Reaction Mechanism: Calculations can help confirm the step-by-step mechanism. For example, in the dehydration using POCl₃ and triethylamine (B128534), the mechanism involves the initial formation of a Vilsmeier-type intermediate, followed by elimination promoted by the base. mdpi.com Computational modeling can validate the structures of these intermediates and the transition states connecting them.
These calculations provide fundamental atomistic details of the reaction mechanism that are often difficult to determine experimentally. umich.edu
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-chloro-N-(2-fluorophenyl)benzamide |
| 2-iodo-N-(4-bromophenyl)benzamide |
| N-(4-bromophenyl)-2,2-dichloroacetamide |
| Formamide |
| 2-bromophenyl isocyanide |
| Phosphorus oxychloride |
| Triethylamine |
| Water |
Role of N 2 Bromophenyl Formamide in Heterocyclic Chemistry
Precursor for Imidazo[1,2-c]quinazolines Synthesis
N-(2-bromophenyl)formamide is a key reactant in the synthesis of imidazo[1,2-c]quinazolines, a class of fused heterocyclic compounds with potential biological activities. A notable method involves a copper-catalyzed tandem reaction. rsc.orgrsc.orgresearchgate.net This one-pot protocol utilizes substituted 2-(2-bromophenyl)-1H-imidazoles and formamide (B127407) to produce imidazo[1,2-c]quinazoline derivatives in moderate to good yields. rsc.orgrsc.org The reaction proceeds through an initial Ullmann-type C-N coupling, followed by an intramolecular dehydrative cyclization. rsc.orgrsc.orgresearchgate.net
The process is believed to start with the oxidative addition of a copper(I) catalyst to the 2-(2-bromophenyl)-1H-imidazole. rsc.org This is followed by substitution with formamide and reductive elimination to form an N-arylated amide intermediate. rsc.org Finally, a copper-catalyzed intramolecular dehydrative cyclization of this intermediate yields the fused quinazoline (B50416) derivative. rsc.org This method has been shown to be scalable, with gram-scale reactions affording good yields. rsc.orgrsc.org
Researchers have also developed a copper-catalyzed three-component, one-pot reaction for synthesizing these fused heterocycles from 2-(2-bromophenyl)-1H-imidazoles/benzimidazoles, using benzyl (B1604629) alcohol or benzylamine (B48309) as a benzaldehyde (B42025) surrogate and sodium azide (B81097) as the nitrogen source. researchgate.net Another approach involves the reaction of 2-(2-bromoaryl)imidazoles with formamide in the presence of CuI to produce imidazo[1,2-c]quinazolines. researchgate.net
Table 1: Synthesis of Imidazo[1,2-c]quinazolines
| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2-(2-bromophenyl)-1H-imidazoles, formamide | CuI, CH3ONa | Imidazo[1,2-c]quinazolines | Moderate to good | rsc.orgrsc.org |
| 2-(2-bromophenyl)-1H-imidazoles/benzimidazoles, benzyl alcohol/benzylamine, sodium azide | Copper catalyst | Imidazo[1,2-c]quinazolines/benzimidozo[1,2-c]quinazolines | Moderate to good | researchgate.net |
| 2-(2-bromoaryl)imidazoles, formamide | CuI | Imidazo[1,2-c]quinazolines | - | researchgate.net |
Building Block for Indole (B1671886) and Indoline (B122111) Derivatives
The structural motif of this compound serves as a valuable starting point for the synthesis of indole and indoline derivatives, which are core structures in many natural products and pharmaceuticals. google.comsci-hub.se Palladium-catalyzed oxidative arylacetoxylation of alkenes has been developed to synthesize these derivatives from accessible substrates. rsc.org For instance, cinnamyl-tethered anilines with a picolinamide (B142947) directing group can yield 3-substituted indoles through intramolecular oxidative arylacetoxylation. rsc.org Furthermore, 2-methyl-substituted cinnamyl anilines can be converted to indoline derivatives with quaternary stereocenters at the 3-position via a sequence of intramolecular oxidative arylacetoxylation, hydrolysis, and oxidation. rsc.org
Intermediate in Radical Cyclization Reactions
This compound and its derivatives are effective intermediates in radical cyclization reactions, a powerful tool for constructing cyclic and polycyclic systems. beilstein-journals.orgthieme-connect.de These reactions often involve the generation of an aryl radical from the carbon-bromine bond, which then undergoes intramolecular cyclization onto a tethered unsaturation. beilstein-journals.orglibretexts.org For example, N-(2-bromophenyl)acrylamides anchored to a solid support can undergo radical cyclization under classical conditions (Bu3SnH, AIBN) to form oxindoles. mdpi.com
The success of these cyclizations can be influenced by the nature of the radical initiator and the reaction conditions. beilstein-journals.org While standard radical cyclization conditions using AIBN/Bu3SnH are common, other initiators like Et3B have also been explored. beilstein-journals.org The reactivity of the halogen is also a critical factor, with iodides often showing higher reactivity than bromides in these transformations. libretexts.org
Contribution to Benzoxazole Formation
This compound is implicated as an intermediate in the synthesis of 2-arylbenzoxazoles, an important class of heterocycles with a wide range of biological activities. rsc.orgrsc.org An iron-catalyzed domino C-N/C-O cross-coupling reaction has been developed for this purpose. rsc.orgrsc.org In this process, an intermediate, N-(2-bromophenyl)benzamide, can be formed and subsequently converted to the final 2-phenylbenzo[d]oxazole product. rsc.orgrsc.org This method offers an eco-friendly and efficient alternative to traditional palladium and copper-catalyzed syntheses. rsc.orgrsc.org The reaction tolerates a variety of substituents on the aryl formamide, including both electron-donating and electron-withdrawing groups, leading to moderate to excellent yields of the corresponding benzoxazoles. rsc.orgrsc.org
Synthetic Pathway to Isocyanide Derivatives
This compound can be readily converted to its corresponding isocyanide, 2-bromophenyl isocyanide, through dehydration reactions. Isocyanides are valuable reagents in organic synthesis, particularly in multicomponent reactions. d-nb.info A common method for this transformation involves the use of dehydrating agents like phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine (B128534). researchgate.netmdpi.com Another effective reagent combination is triphenylphosphine (B44618) (Ph3P) and iodine (I2) with a tertiary amine base. d-nb.infothieme-connect.com This latter method is advantageous due to the use of readily available and low-cost reagents, mild reaction conditions, and high yields. d-nb.info
The general procedure for isocyanide synthesis from N-substituted formamides is a two-step process: formylation of a primary amine followed by dehydration of the resulting formamide. researchgate.net The isocyanides produced are often used in situ for subsequent reactions due to their reactivity and sometimes limited stability. mdpi.com
Table 2: Synthesis of Isocyanides from N-Substituted Formamides
| N-Substituted Formamide | Dehydrating Agent/Base | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | POCl3 / Triethylamine | 2-bromophenyl isocyanide | High | researchgate.netmdpi.com |
| This compound | Ph3P, I2 / Triethylamine | 2-bromophenyl isocyanide | High | d-nb.infothieme-connect.com |
Applications in Multi-Component Reaction Design
The derivatives of this compound, particularly the corresponding isocyanides, are key components in the design of multi-component reactions (MCRs). nih.govorganic-chemistry.org MCRs are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are widely used to generate molecular diversity and construct complex molecules, including peptidomimetics. organic-chemistry.org The isocyanide derived from this compound can participate in these reactions, introducing a 2-bromophenyl moiety into the final product. This allows for the rapid assembly of libraries of complex molecules with potential biological activity. nih.govresearchgate.net The development of one-pot procedures that combine the synthesis of the isocyanide from the formamide with its subsequent use in an MCR further enhances the efficiency of this approach. researchgate.net
Reaction Kinetics and Thermodynamic Studies of N 2 Bromophenyl Formamide Reactions
Kinetic Profiles of N-Formylation Reactions
The synthesis of N-(2-bromophenyl)formamide is most commonly achieved through the N-formylation of 2-bromoaniline (B46623). This reaction is a type of nucleophilic acyl substitution where the amino group of 2-bromoaniline attacks a formylating agent. The kinetic profile of this reaction is influenced by several factors, including the nature of the formylating agent, the catalyst, and the reaction conditions.
Common formylating agents include formic acid and its derivatives, such as ethyl formate (B1220265) or acetic formic anhydride. tandfonline.comscispace.com When using formic acid, the reaction often requires elevated temperatures to proceed at a reasonable rate. nih.gov The kinetic profile can exhibit an initial induction period, particularly in complex systems like formylation using CO2 and hydrosilanes, followed by a rapid conversion to the product. acs.org The reaction rate is significantly dependent on the basicity and steric hindrance of the amine; for instance, anilines with electron-withdrawing groups, such as the bromo group in 2-bromoaniline, generally exhibit slower reaction rates compared to those with electron-donating groups. rsc.org
Kinetic studies on the formylation of various anilines have shown that the process can be catalyzed by both Brønsted and Lewis acids. For example, catalysts like iodine (I₂), which generates HI in situ, or silica-supported acids can significantly accelerate the reaction. nih.gov The kinetic data, often represented by plotting reactant concentration versus time, typically shows a decay curve for the reactants, from which the rate constant can be derived. In many cases, the formylation of primary amines is significantly faster than that of secondary amines, allowing for excellent chemoselectivity. nih.govacademie-sciences.fr
Kinetic Studies of Subsequent Transformations
This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Its subsequent transformations, such as dehydration to form isocyanides and intramolecular cyclizations, are of significant interest. Kinetic studies of these reactions are essential for understanding their mechanisms and optimizing product formation.
One notable transformation is the dehydration of this compound to yield 2-bromophenyl isocyanide. This reaction is typically carried out using dehydrating agents like phosphorus oxychloride (POCl₃) in the presence of a base. mdpi.comresearchgate.net Another important reaction is the intramolecular cyclization, often catalyzed by transition metals like copper or rhodium, to form quinazoline (B50416) and other fused heterocyclic structures. nih.govnih.govresearchgate.net Kinetic isotope effect (KIE) studies in related cyclizations of N-arylacrylamides have suggested that C-H bond cleavage is not always the rate-determining step. beilstein-journals.orgnih.gov
Determination of Reaction Orders
The order of a reaction with respect to each reactant provides crucial information about the rate-determining step of the mechanism. There are several methods to determine reaction orders, with graphical methods being particularly common. These methods involve measuring the reaction rate at different initial reactant concentrations.
Rate vs. Concentration Plots: By plotting the initial rate of the reaction against the initial concentration of a specific reactant while keeping others constant, the reaction order can be determined from the shape of the curve. A straight line indicates a first-order reaction, while a parabolic curve suggests a second-order reaction.
Integrated Rate Laws: This method involves plotting concentration data against time in different ways. For example, a plot of ln[A] versus time yielding a straight line indicates a first-order reaction with respect to reactant A.
For the dehydration of an N-aryl formamide (B127407), one could determine the reaction order with respect to the formamide and the dehydrating agent (e.g., POCl₃). By running a series of experiments where the initial concentration of one reactant is varied while the other is held in excess, the rate can be measured by monitoring the disappearance of the formamide or the appearance of the isocyanide product over time.
| Experiment | Initial [this compound] (M) | Initial [POCl₃] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |
Calculation of Activation Parameters
Activation parameters, particularly the activation energy (Ea), provide insight into the temperature dependence of a reaction rate and the energy barrier that must be overcome for the reaction to occur. The activation energy is determined experimentally by measuring the rate constant (k) at various temperatures and then applying the Arrhenius equation.
The Arrhenius equation is given by:
where:
k is the rate constant
A is the pre-exponential factor (related to collision frequency and orientation)
Ea is the activation energy
R is the universal gas constant (8.314 J/mol·K)
T is the absolute temperature in Kelvin
A plot of ln(k) versus 1/T, known as an Arrhenius plot, yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated. researchgate.netwikipedia.orglibretexts.org For example, molecular dynamics simulations on formamide itself interacting with catalyst surfaces have been used to calculate activation energies for diffusion, which were found to be around 2.3-2.7 kcal/mol (9.6-11.3 kJ/mol). openbiochemistryjournal.com While specific Ea values for this compound transformations are not widely published, the methodology remains standard.
| Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |
|---|---|---|---|
| 300 | 0.00333 | 0.005 | -5.30 |
| 310 | 0.00323 | 0.010 | -4.61 |
| 320 | 0.00313 | 0.019 | -3.96 |
| 330 | 0.00303 | 0.035 | -3.35 |
Plotting the ln(k) vs. 1/T data from Table 2 would allow for the calculation of the slope, and thus the activation energy for the hypothetical reaction.
Influence of Reaction Conditions on Reaction Rates and Selectivity
The rate and selectivity of reactions involving this compound are highly sensitive to the reaction conditions. Key factors include the choice of catalyst, solvent, and temperature.
Catalyst: Catalysts are crucial for both the formation and subsequent reactions of this compound. In N-formylation, a range of catalysts from simple acids to transition metal complexes can be employed to increase the reaction rate. nih.gov In subsequent cyclization reactions, the choice of catalyst (e.g., CuI vs. Pd complexes) can determine the reaction pathway and the structure of the final heterocyclic product. nih.govmdpi.com For instance, in some systems, the catalyst can enable tandem reactions where C-N coupling is immediately followed by cyclization. researchgate.net The concentration of the catalyst can also be optimized to maximize the reaction rate. google.com
Solvent: The polarity of the solvent can significantly influence reaction kinetics. ajpojournals.orgresearchgate.net For reactions involving charged intermediates or transition states, polar solvents can offer stabilization, thereby increasing the reaction rate. ajpojournals.orgresearchgate.net In the dehydration of N-(3-bromophenyl)formamide to its isocyanide, for example, dichloromethane (B109758) (a polar aprotic solvent) was found to be superior to less polar solvents like toluene (B28343) or more protic ones like ethanol (B145695), demonstrating the critical role of the solvent environment. mdpi.com The choice of solvent can also affect product selectivity, particularly in competitive reactions. rsc.org
Temperature: Reaction rates generally increase with temperature, as more molecules possess sufficient kinetic energy to overcome the activation energy barrier. academie-sciences.fr However, temperature can also affect selectivity. In some catalytic systems, lower temperatures may favor the formation of the formylated product, while higher temperatures can lead to over-reduction or different cyclization pathways. rsc.orgmdpi.com For instance, optimizing the dehydration of N-(3-bromophenyl)formamide involved reducing the temperature to 0 °C to achieve the highest possible yield and prevent side reactions. mdpi.com
| Solvent | Base | Time (min) | Yield (%) |
|---|---|---|---|
| Toluene | Triethylamine (B128534) | 15 | 15 |
| Diethyl ether | Triethylamine | 15 | 37 |
| Acetonitrile | Triethylamine | 15 | 56 |
| Tetrahydrofuran (B95107) (THF) | Triethylamine | 15 | 72 |
| Dichloromethane (DCM) | Triethylamine | 15 | 94 |
| None (Solvent-free) | Triethylamine | 5 | 98 |
| DCM | Pyridine | 15 | 65 |
| DCM | Diisopropylethylamine | 15 | 85 |
The data clearly shows that a solvent-free system or the use of a polar aprotic solvent like DCM provides the highest yields and fastest reaction times for this transformation, and that a strong, sterically unhindered base like triethylamine is most effective. mdpi.com
Green Chemistry Principles Applied to N 2 Bromophenyl Formamide Synthesis
Development of Environmentally Benign Solvent Systems and Solvent-Free Methodologies
A significant focus in the green synthesis of N-(2-bromophenyl)formamide is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and contribute to pollution. um-palembang.ac.id Research has demonstrated that the N-formylation of amines, the core reaction for producing this compound, can be effectively conducted under solvent-free conditions. tandfonline.comtandfonline.com
One successful approach involves the direct reaction of an amine with a formylating agent, such as formic acid or ethyl formate (B1220265), at a moderately elevated temperature (e.g., 60°C) without any solvent. tandfonline.com This method is not only environmentally friendly by eliminating solvent waste but also simplifies the work-up procedure, as the product can often be isolated by simple recrystallization. tandfonline.com Studies on a variety of aromatic amines, including those with halogen substituents, have shown that this protocol provides moderate to excellent yields. tandfonline.comtandfonline.com For instance, the reaction of anilines containing halogens like bromine resulted in yields ranging from 84% to 93%. tandfonline.comtandfonline.com
In cases where a solvent is deemed necessary, the focus shifts to environmentally benign alternatives. Water is an ideal green solvent, and some N-formylation reactions have been explored using it, although this may result in moderate yields compared to neat conditions. Another strategy involves using triethylamine (B128534) not just as a base but also as the solvent, which can be effective in the dehydration of formamides to produce other compounds, a reaction that starts from a formamide (B127407) like this compound. mdpi.comresearchgate.net In one study concerning the dehydration of N-(3-bromophenyl)formamide, a variety of organic co-solvents were tested, but the co-solvent-free condition proved most effective, yielding 98% of the product in just 5 minutes. researchgate.net This highlights the potential and efficiency of eliminating auxiliary substances, a core principle of green chemistry. um-palembang.ac.idmlsu.ac.in
| Formylating Agent | Solvent Condition | Temperature (°C) | Amine Substrate | Yield (%) | Reference |
| Formic Acid | Solvent-Free | 60 | 4-Bromoaniline (B143363) | 93 | |
| Ethyl Formate | Solvent-Free | 60 | 4-Bromoaniline | 91 | |
| Formic Acid | Solvent-Free | Room Temp. | Aniline (B41778) | 94 | academie-sciences.fr |
| Formic Acid | Water | Not Specified | Aniline | Moderate | |
| POCl₃/Triethylamine | Solvent-Free | 0 | N-(3-bromophenyl)formamide | 98 | researchgate.net |
This table presents data for the formylation of bromoaniline and related substrates under various green solvent conditions.
Implementation of Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, improve selectivity, and lower energy requirements, often by replacing stoichiometric reagents. um-palembang.ac.idmlsu.ac.in For the synthesis of this compound, various catalytic systems have been developed to improve the N-formylation of 2-bromoaniline (B46623).
Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. rsc.org Zinc oxide (ZnO) nanocatalysts have been shown to be effective for the acid-catalyzed formylation of amines. koreascience.kr Another approach involves using N-heterocyclic carbenes (NHCs) to catalyze the reductive amidation of CO2, a renewable C1 source. rsc.org One study reported that a thiazolium carbene (NSC) system could effectively formylate 4-bromoaniline to produce N-(4-bromophenyl)formamide with an 80% yield, indicating the system's tolerance for halogenated substrates. rsc.org
Metal-based catalysts are also widely employed. Copper-catalyzed reactions, for example, are used in C-N bond formation processes relevant to synthesizing precursors for more complex molecules starting from compounds like this compound. researchgate.net For the direct N-formylation reaction, systems using CO2 and H2 have been developed. A Cu(OAc)2–DMAP catalytic system was found to be highly active and selective for N-formylation while not hydrogenating other unsaturated groups, which is a mark of high chemoselectivity. rsc.org Other systems utilize inexpensive, low-toxicity metals; for instance, an inorganic ligand-supported chromium(III) catalyst has been used for the formylation of amines with methanol. researchgate.net
The selection of the catalyst is crucial for ensuring the reaction is not only efficient but also selective, especially when the substrate contains multiple reactive sites. For example, in molecules containing both hydroxyl and amino groups, a chemoselective N-formylation without O-formylation is highly desirable, a feature that has been successfully demonstrated in some solvent-free systems. academie-sciences.fr
| Catalyst System | Formylating Agent | Substrate | Yield (%) | Key Advantage | Reference |
| ZnO nanocatalyst | Formic Acid | Amines | Good | Reusable catalyst | koreascience.kr |
| Thiazolium carbene (NSC) | CO₂ / PMHS | 4-Bromoaniline | 80 | Uses CO₂ as C1 source | rsc.org |
| (NH₄)₄[NiMo₆O₁₈(OH)₆] | CO₂ / KBH₄ | Amines | Good | Mild conditions | researchgate.net |
| None (Catalyst-Free) | Formic Acid | 4-Bromoaniline | 93 | Simplicity, no catalyst waste | tandfonline.com |
| Cu(OAc)₂–DMAP | CO₂ / H₂ | Amines | High | High selectivity | rsc.org |
This table summarizes various catalytic systems used for the N-formylation of bromo-substituted anilines and related amines.
Strategies for Waste Minimization and Improved Atom Economy
Waste minimization is a primary goal of green chemistry, encapsulated by the principle of prevention over treatment. mlsu.ac.inresearchgate.net This involves designing synthetic routes that reduce the volume and toxicity of byproducts. Atom economy, a concept developed by Barry Trost, is a key metric for evaluating how efficiently a chemical process converts reactant atoms into the desired product. chemistry-teaching-resources.com
The synthesis of this compound from 2-bromoaniline and formic acid is an inherently atom-economical reaction. The balanced chemical equation is:
C₆H₆BrN + HCOOH → C₇H₆BrNO + H₂O
The only byproduct generated is water, which is non-toxic. The atom economy can be calculated as:
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
Molecular Weight of this compound (C₇H₆BrNO): 200.03 g/mol
Molecular Weight of 2-bromoaniline (C₆H₆BrN): 172.02 g/mol
Molecular Weight of Formic Acid (HCOOH): 46.03 g/mol
Atom Economy = (200.03 / (172.02 + 46.03)) x 100% = (200.03 / 218.05) x 100% ≈ 91.7%
This high atom economy indicates that the majority of the mass of the reactants is incorporated into the final product, with minimal waste generated from the core reaction. chemistry-teaching-resources.com
Solvent-Free Reactions: As discussed in section 8.1, eliminating solvents significantly reduces waste, as solvents often constitute the largest mass component in a reaction setup. tandfonline.comtandfonline.com
Catalyst Reusability: Employing heterogeneous or recyclable catalysts avoids the generation of waste associated with stoichiometric reagents or single-use catalysts. rsc.org
Process Optimization: Simple and efficient work-up procedures, such as direct crystallization of the product from the reaction mixture, avoid the need for purification methods like column chromatography, which consume large quantities of solvents and generate additional waste. tandfonline.com
By focusing on high atom economy reactions and implementing solvent-free and catalytic methods, the synthesis of this compound can align closely with the principles of waste minimization. researchgate.netmaterion.com
Energy Efficient Synthetic Procedures, Including Non-Conventional Heating Methods
Designing for energy efficiency involves minimizing the energy requirements of chemical processes, which has both environmental and economic benefits. mlsu.ac.in Traditional synthetic methods often rely on prolonged heating, consuming significant energy. For the synthesis of this compound, several energy-efficient alternatives have been explored.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful green tool. researchgate.net Ultrasound irradiation can promote reactions by creating localized high-pressure and high-temperature spots through acoustic cavitation, leading to a dramatic increase in reaction rates. academie-sciences.fr A key advantage is that these effects can often be achieved at room temperature for the bulk solution, significantly lowering energy consumption. academie-sciences.frresearchgate.net
A notable study demonstrated the N-formylation of various amines using ultrasound promotion under solvent- and catalyst-free conditions at room temperature. academie-sciences.fr While conventional heating at 60°C required several minutes to achieve high yields, ultrasonic irradiation accomplished the same conversion in just two minutes. academie-sciences.fr This rapid, room-temperature process represents a highly energy-efficient pathway for synthesizing formamides.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis is another non-conventional heating method that aligns with green chemistry principles. bspublications.netnih.gov Unlike conventional heating, which transfers energy slowly via conduction and convection, microwave irradiation heats the reaction mixture directly and volumetrically through dielectric heating. nih.gov This results in rapid temperature increases, significantly shorter reaction times (from hours to minutes), and often higher yields with fewer byproducts. bspublications.netchim.itrsc.org
Microwave irradiation has been successfully applied to the synthesis of various nitrogen-containing heterocycles and related compounds. chim.itrsc.org For example, the synthesis of N-(α-hydroxybenzyl)formamides, including a 4-bromophenyl derivative, was achieved in excellent yields with reaction times of under an hour using microwave heating, a significant improvement over conventional methods. tandfonline.com This demonstrates the applicability of microwave technology for reactions involving brominated aromatic compounds, suggesting its potential for the efficient synthesis of this compound.
| Method | Conditions | Substrate | Time | Yield (%) | Key Advantage | Reference |
| Conventional Heating | 60°C, Solvent-Free | 4-Bromoaniline | 1.3 hours | 93 | Simple, no solvent | |
| Ultrasound Irradiation | Room Temp, Solvent- & Catalyst-Free | Aniline | 2 minutes | 97 | Energy efficient, rapid | academie-sciences.fr |
| Microwave Irradiation | 300 W, DMSO/H₂O | Dichloroaziridine precursor to N-(4-bromophenyl)-N-(hydroxyphenylmethyl)formamide | 50 minutes | Excellent | Rapid heating, reduced time | tandfonline.com |
This table compares conventional and energy-efficient methods for formamide synthesis.
Q & A
Q. What are the most reliable synthetic routes for N-(2-bromophenyl)formamide, and how can purity be optimized?
Methodological Answer:
- Step 1 : Start with brominated aniline derivatives as precursors. For example, N-(2-bromophenyl)formamide can be synthesized via formylation of 2-bromoaniline using formic acid or acetic-formic anhydride under reflux conditions .
- Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3).
- Step 3 : Purify via recrystallization in ethanol or methanol to achieve >95% purity. Crystallographic data (e.g., CCDC-1915966) can validate structural integrity .
- Note : Avoid using DMF as a solvent due to potential byproduct formation in halogenated systems .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy : Use H/C NMR to confirm formamide proton (~8.1–8.3 ppm) and carbonyl carbon (~160–165 ppm). IR spectroscopy verifies C=O stretching (~1660 cm) .
- X-ray Crystallography : Resolve non-coplanar phenyl rings (dihedral angles ~52.9°) and hydrogen-bonding networks (N–H···O) using single-crystal data (e.g., CCDC-1915966) .
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]) at m/z 214/216 (Br isotope pattern) .
Q. How does this compound function as an intermediate in heterocyclic synthesis?
Methodological Answer:
- The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems. For example, it can act as a precursor to imidazo[1,2-a]pyridine derivatives via palladium-catalyzed cyclization .
- The formamide group serves as a directing group in C–H activation reactions, enabling regioselective functionalization of aromatic rings .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) impact the crystallographic packing of this compound derivatives?
Methodological Answer:
- Compare crystal structures of analogs (e.g., N-(4-chlorophenyl) vs. N-(2-bromophenyl)). Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br···H contacts contribute ~12% to packing efficiency) .
- Adjust substituents (e.g., methoxy groups at position 4) to modulate dihedral angles and π-π stacking distances (~3.5–4.0 Å) .
Q. What experimental strategies are used to evaluate the pharmacological potential of this compound derivatives?
Methodological Answer:
- In Vitro Screening : Test enzyme inhibition (e.g., α-glucosidase for antidiabetic activity) at 10–100 µM concentrations. Derivatives like N-(2-bromophenyl)acetamide show IC values of ~28 µM .
- In Vivo Models : Administer derivatives (10–50 mg/kg) in diabetic rodent models, monitoring blood glucose levels over 12–24 hours .
- SAR Studies : Correlate electronic effects (e.g., bromine’s electron-withdrawing nature) with bioactivity using Hammett plots .
Q. How can conflicting data on reaction yields or impurity profiles be resolved during scale-up?
Methodological Answer:
- Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to identify byproducts (e.g., dehalogenated forms). Relative response factors (RRF) from Pharmacopeial Forum guidelines help quantify limits (e.g., total impurities <0.5%) .
- Process Optimization : Adjust temperature (60→80°C) and catalyst loading (Pd(PPh) from 2→5 mol%) to suppress side reactions. Reproducibility tests under inert atmospheres (N) improve yield consistency .
Q. What degradation pathways are observed in this compound under accelerated stability conditions?
Methodological Answer:
- Forced Degradation : Expose to 40°C/75% RH for 14 days. LC-MS reveals hydrolysis of the formamide group to 2-bromoaniline (major degradation product) .
- Mitigation Strategies : Use antioxidant additives (e.g., BHT at 0.01% w/w) and store in amber vials under argon to minimize oxidative and photolytic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
